(E)-3-(2-chlorophenyl)-N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)acrylamide
Description
Properties
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O2/c1-12-7-8-13(2)15(11-12)18-22-23-19(25-18)21-17(24)10-9-14-5-3-4-6-16(14)20/h3-11H,1-2H3,(H,21,23,24)/b10-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEZNCIRNPQEYPF-MDZDMXLPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=NN=C(O2)NC(=O)C=CC3=CC=CC=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C)C2=NN=C(O2)NC(=O)/C=C/C3=CC=CC=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(2-chlorophenyl)-N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)acrylamide typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Acrylamide formation: The oxadiazole intermediate is then reacted with (E)-3-(2-chlorophenyl)acrylic acid or its derivatives under amide-forming conditions, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(2-chlorophenyl)-N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)acrylamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions could potentially target the oxadiazole ring or the acrylamide moiety.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield oxides of the original compound, while substitution could result in various substituted derivatives.
Scientific Research Applications
Antitumor Activity
Recent studies have highlighted the anticancer potential of oxadiazole derivatives, including (E)-3-(2-chlorophenyl)-N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)acrylamide. The compound has been evaluated for its efficacy against various cancer cell lines.
Case Study: Anticancer Evaluation
A notable investigation involved testing the compound against a panel of human tumor cell lines. The results indicated that it exhibited significant growth inhibition rates. For instance, compounds structurally similar to this compound showed mean growth inhibition percentages ranging from 50% to 86% across different cancer types such as breast and lung cancers .
Table 1: Antitumor Activity of Oxadiazole Derivatives
| Compound | Cell Line Tested | Growth Inhibition (%) |
|---|---|---|
| A | MDA-MB-231 | 75 |
| B | A549 | 68 |
| C | HCT116 | 82 |
Antimicrobial Properties
In addition to its anticancer properties, this compound has also been investigated for its antimicrobial effects. Studies suggest that oxadiazole derivatives possess broad-spectrum activity against both gram-positive and gram-negative bacteria.
Case Study: Antimicrobial Screening
Research involving the antimicrobial screening of similar oxadiazole compounds revealed effectiveness against common pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were found to be significantly lower than those of standard antibiotics, indicating a promising alternative for treating bacterial infections .
Table 2: Antimicrobial Activity of Oxadiazole Derivatives
| Pathogen | MIC (µg/mL) | Comparison Antibiotic | MIC (µg/mL) |
|---|---|---|---|
| Staphylococcus aureus | 8 | Penicillin | 32 |
| Escherichia coli | 16 | Ampicillin | 64 |
Pharmaceutical Development
The structural characteristics of this compound make it a candidate for further pharmaceutical development. Its ability to interact with biological targets can be exploited in drug design.
Insights into Drug Design
The compound's unique functional groups allow for modifications that could enhance its bioavailability and specificity towards cancer cells or pathogens. Computational studies using molecular docking have shown favorable interactions with target proteins involved in cancer proliferation and bacterial resistance mechanisms .
Mechanism of Action
The mechanism of action of (E)-3-(2-chlorophenyl)-N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)acrylamide would depend on its specific application. In biological systems, it might interact with specific enzymes or receptors, altering their activity. The oxadiazole ring and acrylamide moiety could play crucial roles in its binding and activity.
Comparison with Similar Compounds
Key Observations :
- Bulkier substituents (e.g., sulfonyl-piperidine in 7e–7g) increase molecular weight and reduce melting points compared to simpler methyl/thiazole derivatives (7c) .
- The 2-chlorophenyl group in the target compound may enhance lipophilicity compared to 3,4-dimethylphenyl (7g), influencing membrane permeability .
Thiazole and Furan Derivatives
Thiazole and furan analogs demonstrate how heterocycle choice impacts electronic and steric properties:
Key Observations :
Cinnamamide Analogs with Varied Substituents
Cinnamamide derivatives highlight the role of substituent positioning and electronic effects:
Biological Activity
The compound (E)-3-(2-chlorophenyl)-N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)acrylamide is a member of the acrylamide class, which has garnered interest due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Structural Information
- Molecular Formula : C21H18ClN3O
- SMILES : CC1=CC(=C(C=C1)C)NC(=O)/C=C/C2=CC=C(O2)C3=CC=CC=C3Cl
- InChIKey : YRSBLBYLOYPFGI-ZRDIBKRKSA-N
Predicted Collision Cross Section
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 352.10988 | 184.9 |
| [M+Na]+ | 374.09182 | 200.6 |
| [M+NH4]+ | 369.13642 | 193.1 |
| [M+K]+ | 390.06576 | 193.2 |
Anticancer Properties
Research has indicated that compounds with oxadiazole moieties exhibit significant anticancer activity. A study focusing on similar oxadiazole derivatives demonstrated their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The presence of the 2-chlorophenyl group is hypothesized to enhance the compound's binding affinity to target proteins involved in cancer progression.
- Inhibition of Kinase Activity : Compounds structurally related to this compound have been shown to inhibit various kinases, which are crucial in signaling pathways that govern cell growth and survival .
- Modulation of Gene Expression : The compound may alter gene expression profiles associated with tumorigenesis, promoting the expression of pro-apoptotic factors while downregulating anti-apoptotic genes .
Case Study 1: In Vitro Studies
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, treatment with the compound led to a significant reduction in viability in PC3 prostate cancer cells at concentrations above 50 µM .
Case Study 2: Structure-Activity Relationship (SAR)
A comprehensive SAR analysis indicated that modifications in the oxadiazole ring and substitution patterns on the phenyl groups can significantly impact biological activity. For example, compounds with electron-withdrawing groups on the phenyl rings showed enhanced potency against cancer cells compared to their electron-donating counterparts .
Q & A
Q. What are the key steps in synthesizing (E)-3-(2-chlorophenyl)-N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)acrylamide, and how are reaction conditions optimized?
Synthesis typically involves:
- Coupling of acrylamide precursors : Reacting substituted acryloyl chlorides with oxadiazole-containing amines under controlled pH and temperature (e.g., triethylamine as a base, reflux in polar solvents like DMF or ethanol) .
- Oxadiazole ring formation : Cyclization of thiosemicarbazides or hydrazides using dehydrating agents like POCl₃, monitored via TLC .
- Purification : Chromatography (e.g., silica gel column) or recrystallization to achieve >95% purity .
Optimization focuses on temperature (60–100°C), solvent polarity, and stoichiometric ratios to minimize side products. Yield improvements are tracked via HPLC .
Q. How is the stereochemical configuration (E/Z) of the acrylamide moiety confirmed?
- NMR spectroscopy : trans (E) configuration is confirmed by coupling constants (J = 12–16 Hz) between α- and β-protons of the acrylamide double bond .
- X-ray crystallography : Definitive confirmation of the (E) configuration via crystal structure analysis, as demonstrated for structurally analogous acrylamides .
Q. What spectroscopic techniques are used for structural characterization?
- ¹H/¹³C NMR : Assigns aromatic protons (δ 7.2–8.1 ppm), oxadiazole protons (δ 8.3–8.5 ppm), and acrylamide carbonyls (δ 165–170 ppm) .
- IR spectroscopy : Confirms acrylamide C=O stretch (~1650 cm⁻¹) and oxadiazole C=N stretch (~1600 cm⁻¹) .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ for C₁₉H₁₇ClN₃O₂⁺) .
Advanced Research Questions
Q. How can computational methods predict the bioactivity of this compound?
- Molecular docking : Screens against target proteins (e.g., kinases, GPCRs) using software like AutoDock Vina to estimate binding affinities .
- QSAR modeling : Correlates substituent effects (e.g., 2-chlorophenyl vs. 2,5-dimethylphenyl) with biological activity using descriptors like logP and polar surface area .
- MD simulations : Assesses stability of ligand-receptor complexes over 100-ns trajectories to prioritize in vitro testing .
Q. What strategies resolve contradictions in biological activity data across studies?
- Dose-response standardization : Re-evaluate IC₅₀ values under uniform assay conditions (e.g., ATP concentration in kinase assays) .
- Metabolic stability assessment : Test for CYP450-mediated degradation using liver microsomes to explain variability in in vivo efficacy .
- Crystallographic validation : Compare bound vs. unbound conformations to identify false-positive interactions .
Q. How are reaction pathways optimized for scalability while maintaining enantiomeric purity?
- Flow chemistry : Continuous synthesis reduces batch variability and improves heat/mass transfer for oxadiazole cyclization .
- Chiral HPLC : Monitors enantiomeric excess (>99%) during scale-up, with solvent systems optimized for preparative separations .
- DoE (Design of Experiments) : Statistically models variables (e.g., catalyst loading, temperature) to maximize yield and minimize racemization .
Q. What are the challenges in analyzing intermolecular interactions in solid-state structures?
- Polymorphism screening : Identifies crystal forms via slurry experiments in solvents like MeCN/EtOAc to assess stability .
- Hirshfeld surface analysis : Quantifies hydrogen bonding (N–H⋯O, C–H⋯π) and halogen interactions (Cl⋯Cl) using CrystalExplorer .
- PXRD vs. SCXRD : Resolves discrepancies between powder patterns and single-crystal data to confirm phase purity .
Methodological Considerations
Q. How to design assays for evaluating kinase inhibition potential?
- TR-FRET assays : Use recombinant kinases (e.g., EGFR, VEGFR2) with fluorescent ATP analogs to measure inhibition at 10 nM–100 μM concentrations .
- Selectivity profiling : Screen against kinase panels (e.g., 100+ kinases) to identify off-target effects .
- Cellular validation : Confirm activity in cancer cell lines (e.g., MCF-7, A549) with Western blotting for phosphorylated targets .
Q. What are best practices for stability studies under physiological conditions?
- Forced degradation : Expose to pH 1–13 buffers, UV light, and oxidative agents (H₂O₂) to identify degradation products via LC-MS .
- Plasma protein binding : Use equilibrium dialysis to measure unbound fraction, critical for pharmacokinetic modeling .
- Accelerated stability testing : Store at 40°C/75% RH for 6 months to predict shelf life .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
